molecular formula C7H9IN2 B13019525 5-iodo-N,4-dimethylpyridin-2-amine

5-iodo-N,4-dimethylpyridin-2-amine

Cat. No.: B13019525
M. Wt: 248.06 g/mol
InChI Key: AOMIHDGLCHVESS-UHFFFAOYSA-N
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Description

5-iodo-N,4-dimethylpyridin-2-amine: is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring This specific compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the N and 4th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-N,4-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This method provides high yields and can be accelerated under microwave irradiation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-iodo-N,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various aryl-substituted pyridines .

Scientific Research Applications

Chemistry: 5-iodo-N,4-dimethylpyridin-2-amine is used as a building block in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.

Biology and Medicine: They can be used to develop new pharmaceuticals with specific biological activities .

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of catalysts and intermediates .

Mechanism of Action

The mechanism of action of 5-iodo-N,4-dimethylpyridin-2-amine involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions. Its effects are mediated through the formation of intermediates and the activation of specific pathways. The exact mechanism depends on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Uniqueness: 5-iodo-N,4-dimethylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

5-iodo-N,4-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9IN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10)

InChI Key

AOMIHDGLCHVESS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1I)NC

Origin of Product

United States

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